Prior-Art HOBt Active Ester Delivers Suboptimal Coupling Yields (53–75%) Versus Improved One-Pot Routes Enabled by PFP Ester Chemistry
The standard benzotriazole active ester of PPIB (PPIB-OBT), prepared using HOBt/EDCI, has been documented to achieve coupling yields with the Micafungin peptide core (CMICA) of only 53.3 % and 75 % in published procedures by Kanasaki et al. (1999) and Tomishima et al. (2008), respectively [1]. The Sandoz patent explicitly identifies this low and variable yield as a key limitation of PPIB-OBT, driving the development of alternative active esters—including pentafluorophenyl esters—that enable a streamlined one-pot synthesis without intermediate isolation [2]. Although direct head-to-head coupling-yield data for PPIB-PFP versus PPIB-OBT under identical conditions are not disclosed in the public domain, the patent’s inclusion of pentafluorophenol among the preferred leaving groups for process improvement constitutes a class-level endorsement of its superior leaving-group profile [2].
| Evidence Dimension | Coupling yield of active ester with CMICA peptide core to form protected Micafungin |
|---|---|
| Target Compound Data | PPIB-PFP: specific quantitative yield not disclosed in primary literature; patent claims PFP esters as enabling improved one-pot synthesis |
| Comparator Or Baseline | PPIB-OBT (benzotriazole active ester): 53.3% (Kanasaki et al., 1999); 75% (Tomishima et al., 2008; WO 2004014879) |
| Quantified Difference | PPIB-OBT delivers yields as low as 53%; the PFP ester is positioned in the patent as a process-improving replacement enabling one-pot operation |
| Conditions | Acylation of CMICA/FR179642 in DMF with DMAP or similar base; multi-step (activation → isolation → coupling) for PPIB-OBT versus one-pot potential for PFP ester |
Why This Matters
A 22–47 percentage-point yield gap in the final acylation step represents a substantial impact on Active Pharmaceutical Ingredient (API) cost of goods, making alternative active esters like PPIB-PFP commercially compelling for manufacturers seeking improved process efficiency.
- [1] Sandoz AG. Preparation of Micafungin Intermediates. US Patent Application US 2014/0329989 A1, November 6, 2014. [Paragraphs 0002–0003, citing Kanasaki et al., J. Antibiotics 1999, 52, 674; Tomishima et al., Bioorg. Med. Chem. Lett. 2008, 18, 2886]. View Source
- [2] Sandoz AG. Preparation of Micafungin Intermediates. US Patent Application US 2014/0329989 A1, November 6, 2014. [Claim 45 and Paragraph 0007]. View Source
